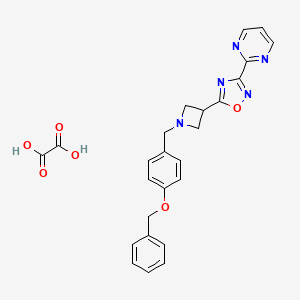

1-((2-Bromophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

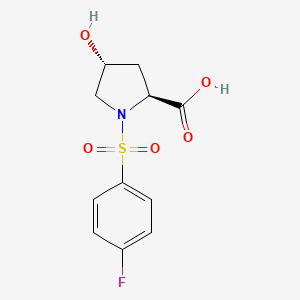

1-((2-Bromophenyl)sulfonyl)-4-(tetrahydrothiophen-3-yl)-1,4-diazepane, also known as BzATP, is a potent agonist of P2X7 receptors. It is widely used in scientific research to study the role of P2X7 receptors in various physiological and pathological processes.

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

The compound's applications are primarily in the synthesis of various heterocyclic and sulfone-containing molecules. A notable method involves a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution to create 1-sulfonyl 1,4-diazepan-5-ones and their derivatives. This approach showcases the compound's utility in constructing diazepane or diazocane systems, offering a high-yield and convergent synthesis strategy for complex molecules (Banfi et al., 2007). Another research avenue explores the synthesis of biologically active 1H-1,4-diazepines containing a benzene sulfonyl piperazine moiety, highlighting the compound's role in producing antimicrobial, antifungal, and anthelmintic agents (Saingar, Kumar, & Joshi, 2011).

Catalysis and Material Science

Further applications include its use in catalysis and material science. For instance, the synthesis and oxidative desulfurization of diesel fuel catalyzed by a Brønsted acidic ionic liquid at room temperature demonstrate the compound's potential in environmental chemistry and fuel processing (Gao et al., 2010). Moreover, the introduction of novel nanosized N-sulfonated Brönsted acidic catalysts for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions showcases the compound's utility in green chemistry and catalyst development (Goli-Jolodar, Shirini, & Seddighi, 2016).

Synthetic Chemistry

In synthetic chemistry, the compound's framework is leveraged to create highly strained thiophenes with unique reactivities, offering insights into the manipulation of ring strain for synthesizing complex structures (Nakayama & Kuroda, 1993). Additionally, the development of sulfonated polytriazoles from a semifluorinated diazide monomer, displaying proton exchange properties, indicates the compound's potential in fuel cell technology and membrane science (Saha et al., 2017).

Propiedades

IUPAC Name |

1-(2-bromophenyl)sulfonyl-4-(thiolan-3-yl)-1,4-diazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2S2/c16-14-4-1-2-5-15(14)22(19,20)18-8-3-7-17(9-10-18)13-6-11-21-12-13/h1-2,4-5,13H,3,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CORYHIWRJJVLRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(C1)S(=O)(=O)C2=CC=CC=C2Br)C3CCSC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-1-[(3-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2681440.png)

![6-Methyl-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2681448.png)

![(E)-N-(benzo[d]thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide](/img/structure/B2681451.png)

![N-[(1,4,5-Trimethyl-1H-imidazol-2-yl)methyl]-propan-2-amine dihydrochloride](/img/no-structure.png)